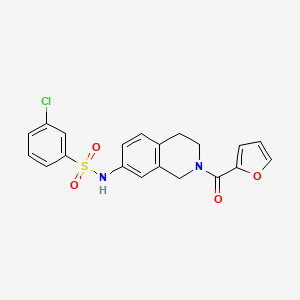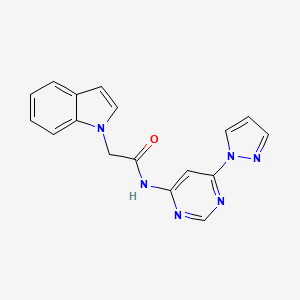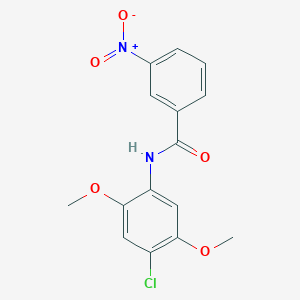![molecular formula C19H26N2O5 B2793508 tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate CAS No. 1038409-55-0](/img/structure/B2793508.png)
tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate” is a chemical compound. It has a molecular formula of C13H24N2O4 . It is a derivative of N-Boc piperazine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate” was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction analysis . The molecule adopts a specific shape based on the arrangement of its atoms and the chemical bonds between them .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the Horner–Wadsworth–Emmons olefination was used to introduce the TBS-protected enyne side chain at the 4-position .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “tert-Butyl 4-[methoxy(methyl)carbamoyl]piperidine-1-carboxylate” has a molecular weight of 272.34 .作用机制
Tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. The NMDA receptor requires both glutamate and glycine to activate, and tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine prevents the binding of glycine to the receptor, thereby inhibiting its function. This blockade of the NMDA receptor has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have analgesic effects in animal models of chronic pain. In addition, tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine has been shown to have neuroprotective effects by reducing the damage caused by ischemia and oxidative stress.
实验室实验的优点和局限性
One of the advantages of using tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the function of this receptor in isolation from other receptors in the central nervous system. However, one of the limitations of using tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the use of tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine in scientific research. One area of research is the role of the NMDA receptor in addiction and substance abuse. tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine has been shown to reduce drug-seeking behavior in animal models of addiction, and further research in this area could lead to the development of new treatments for addiction. Another area of research is the use of tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine as a neuroprotective agent in stroke and traumatic brain injury. Finally, the development of new analogs of tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine with improved solubility and selectivity could lead to the development of new treatments for neurological disorders.
合成方法
The synthesis of tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine involves the reaction of piperidine with tert-butyl chloroformate, followed by the addition of 3-(methoxycarbonyl)benzamidine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The product is then purified by column chromatography to obtain a white crystalline powder.
科学研究应用
Tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine has been used in scientific research as a tool to study the function of various receptors in the central nervous system. This compound has been shown to selectively bind to the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate4-carboxy-piperidine has been used to investigate the role of the NMDA receptor in various physiological and pathological conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
tert-butyl 4-[(3-methoxycarbonylbenzoyl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)21-10-8-15(9-11-21)20-16(22)13-6-5-7-14(12-13)17(23)25-4/h5-7,12,15H,8-11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRTYGKBNOQGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2793431.png)
![N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2793432.png)

![1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2793437.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2793438.png)

![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2793440.png)



![6-methyl-N-[(2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine](/img/structure/B2793447.png)